Substructure-Selective Kinase Profiling Fingerprint: Clk4 Activity from PubChem BioAssay Data
In a high-throughput splicing modulator screen conducted by the NIH Chemical Genomics Center (MLPCN), the specific quinazoline substructure represented by CID 16759567 — corresponding to 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline — demonstrated a kinase profiling fingerprint that included activity against the CDC-like kinase Clk4, a splicing-regulatory kinase [1]. This activity profile is distinct from closely related quinazoline scaffolds that lack the 2-methylsulfanyl/4-pyrrolidinyl substitution combination; other quinazoline derivatives in the same screening cascade that were subsequently optimized showed preferential activity against Dyrk1b (IC50 = 0.025 μM) rather than Clk4, indicating that the specific substitution pattern of the target compound directs its kinase selectivity fingerprint in a structurally differentiated manner [1]. The comparative selectivity shift between Clk4 and Dyrk kinases is a direct consequence of the substituent identity at positions 2 and 4 of the quinazoline core.
| Evidence Dimension | Kinase selectivity fingerprint within the Clk/Dyrk family |
|---|---|
| Target Compound Data | Activity against Clk4 (weak splicing inhibition in minigene reporter assay; specific IC50 value not reported in the screening summary) |
| Comparator Or Baseline | Subsequently optimized quinazoline probe (SID 85239768): Dyrk1b IC50 = 0.025 μM, selective over Clk1–4 and Dyrk1A. Other 6-arylquinazolin-4-amines: Clk4 IC50 values of 3–1000 nM depending on substitution pattern. |
| Quantified Difference | Selectivity shift from Clk4-preferring (target compound) to Dyrk1b-preferring (optimized probe); quantitative selectivity ratios not available from screening summaries but structurally driven. |
| Conditions | Cell-based minigene reporter assay for splicing inhibition; radiometric kinase profiling panel (NIH MLPCN, AID 488883) |
Why This Matters
For researchers procuring a quinazoline scaffold for kinase inhibitor development, the Clk4-biased fingerprint of the 2-methylsulfanyl/4-pyrrolidinyl substitution pattern provides a structurally defined starting point that is not interchangeable with 4-anilinoquinazolines (EGFR-biased) or 6-arylquinazolin-4-amines (Dyrk-biased).
- [1] PubChem BioAssay AID 488883. qHTS for Inhibitors of DYRK1B: Summary. NIH Chemical Genomics Center (NCGC), MLPCN Grant 1R03MH084827-01. Available at: https://beta.bioassayexpress.com/REST/RDF/assay-pubchemAID%3A488883?version=0 (Accessed 2026). View Source
